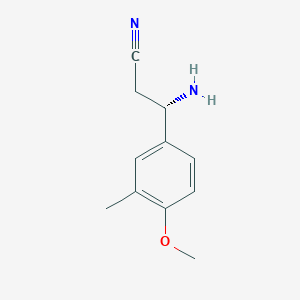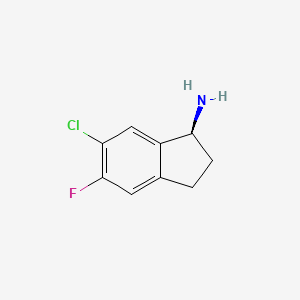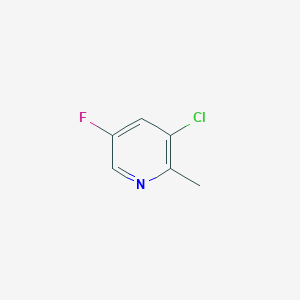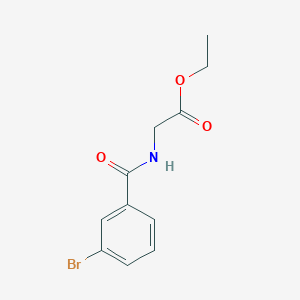
n-Fmoc-2-(4-aminophenyl)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Fmoc-2-(4-aminophenyl)ethylamine: is a chemical compound with the molecular formula C23H22N2O2. . This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-Fmoc-2-(4-aminophenyl)ethylamine typically involves the protection of the amine group of 2-(4-aminophenyl)ethylamine with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting 2-(4-aminophenyl)ethylamine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: n-Fmoc-2-(4-aminophenyl)ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group.
Coupling Reactions: The free amine group can participate in peptide coupling reactions, forming amide bonds with carboxylic acids or activated esters.
Common Reagents and Conditions:
Major Products Formed:
Applications De Recherche Scientifique
n-Fmoc-2-(4-aminophenyl)ethylamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of n-Fmoc-2-(4-aminophenyl)ethylamine primarily involves its role as a protecting group in organic synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The protected amine can then be selectively deprotected under mild conditions to reveal the free amine group, which can participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
n-Fmoc-2-(4-nitrophenyl)ethylamine: Similar structure but with a nitro group instead of an amino group.
n-Fmoc-2-(4-hydroxyphenyl)ethylamine: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: n-Fmoc-2-(4-aminophenyl)ethylamine is unique due to its specific functional groups, which make it particularly useful in peptide synthesis and other applications requiring selective protection and deprotection of amine groups .
Propriétés
Formule moléculaire |
C23H22N2O2 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-(4-aminophenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H22N2O2/c24-17-11-9-16(10-12-17)13-14-25-23(26)27-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15,24H2,(H,25,26) |
Clé InChI |
GYEBNVVCYIZZAD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-(3-methoxy-2-methylphenyl)-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)-1,5-dihydro-2H-pyrrolo[3,2-D]pyrimidine-2,4(3H)-dione](/img/structure/B13033406.png)

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)



![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)



![(1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13033466.png)
![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B13033472.png)
